REACTION_CXSMILES
|
[NH:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3].C(=O)([O-])[O-].[K+].[K+].Br[CH:17]([CH3:22])[C:18]([O:20]C)=[O:19]>CN(C)C=O>[C:18]([CH:17]([N:1]1[CH:9]=[C:7]([CH3:8])[C:5](=[O:6])[NH:4][C:2]1=[O:3])[CH3:22])([OH:20])=[O:19] |f:1.2.3|
|
Name
|
|
Quantity
|
0.317 mol
|
Type
|
reactant
|
Smiles
|
N1C(=O)NC(=O)C(C)=C1
|
Name
|
|
Quantity
|
0.634 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
0.634 mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OC)C
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred vigorously overnight under an atmosphere of nitrogen
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
WASH
|
Details
|
washed with ether
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Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
The solid residue is treated with water (300 ml) and 4N hydrochloric acid (12 ml)
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Type
|
STIRRING
|
Details
|
stirred for 20 minutes at 0° C.
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed with water (2×100 ml)
|
Type
|
ADDITION
|
Details
|
The precipitate is treated with water and 2N sodium hydroxide (60 ml)
|
Type
|
WAIT
|
Details
|
is boiled for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the title compound is precipitated by the addition of 4N hydrochloric acid (70 ml)
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C(=O)(O)C(C)N1C(=O)NC(=O)C(C)=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |